molecular formula C17H19FN2O3 B12995610 N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide

Cat. No.: B12995610
M. Wt: 318.34 g/mol
InChI Key: KHGNTDYASFHLMJ-UHFFFAOYSA-N
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Description

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide is a synthetic organic compound with the molecular formula C17H20N2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two ethoxy groups, and a fluorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,5-diethoxybenzoic acid and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as polymerase chain reaction (PCR) enzymes, DNA topoisomerase I, and DNA gyrase . These interactions can lead to the inhibition of cellular processes, such as DNA replication and transcription, which are crucial for cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2,5-diethoxyphenyl)benzamide: This compound is structurally similar but lacks the fluorine atom, which may result in different chemical and biological properties.

    4-amino-2,5-diethoxybenzanilide: Another related compound with similar functional groups but different overall structure.

Uniqueness

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H19FN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21)

InChI Key

KHGNTDYASFHLMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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